2-(2-Nitro-phenoxymethyl)-oxirane chemical structure and properties
2-(2-Nitro-phenoxymethyl)-oxirane chemical structure and properties
A Versatile Synthon for Benzoxazine Scaffolds and Medicinal Chemistry
Executive Summary
2-(2-Nitro-phenoxymethyl)-oxirane (CAS: 21407-49-8), also known as 1-(2-nitrophenoxy)-2,3-epoxypropane or glycidyl 2-nitrophenyl ether , is a critical bifunctional intermediate in organic synthesis.[1][2] Characterized by an electrophilic epoxide ring and a latent nucleophilic nitrogen source (the nitro group), this compound serves as a "privileged structure" in the synthesis of 3,4-dihydro-2H-1,4-benzoxazines —a core scaffold found in anticoagulants, neuroprotective agents, and antihypertensive drugs.
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and mechanistic pathways, specifically focusing on its utility in reductive cyclization and ring-opening aminolysis .
Part 1: Structural Characterization & Physicochemical Profile
The molecule features a benzene ring substituted at the ortho position with a nitro group and a glycidyl ether moiety. The proximity of the nitro group to the ether linkage is the defining structural feature that enables intramolecular cyclization, distinguishing it from its meta and para isomers.
1.1 Chemical Identity Table[3]
| Property | Data |
| IUPAC Name | 2-[(2-Nitrophenoxy)methyl]oxirane |
| Common Synonyms | Glycidyl 2-nitrophenyl ether; 1-(2-Nitrophenoxy)-2,3-epoxypropane |
| CAS Registry Number | 21407-49-8 |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| SMILES | O=C1=CC=CC=C1OCC2CO2 |
| InChI Key | SMKKEOQDQNCTGL-UHFFFAOYSA-N |
| Appearance | Pale yellow oil to low-melting solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMF; Insoluble in water |
1.2 Spectroscopic Signature (¹H NMR)
Data synthesized from standard characterization of ortho-substituted glycidyl ethers.
| Moiety | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.82 | dd (J=8.0, 1.5 Hz) | 1H | H-3 (Ortho to NO₂) |
| Aromatic | 7.53 | td (J=7.8, 1.5 Hz) | 1H | H-5 |
| Aromatic | 7.12 | d (J=8.2 Hz) | 1H | H-6 (Ortho to Ether) |
| Aromatic | 7.05 | t (J=7.6 Hz) | 1H | H-4 |
| Linker | 4.45, 4.15 | dd (diastereotopic) | 2H | -O-CH ₂-Epoxide |
| Epoxide | 3.38 | m | 1H | Epoxide CH |
| Epoxide | 2.91, 2.78 | dd, t | 2H | Epoxide CH ₂ |
Part 2: Synthetic Methodology
The synthesis of 2-(2-Nitro-phenoxymethyl)-oxirane is a classic Williamson ether synthesis , coupling 2-nitrophenol with epichlorohydrin. The choice of base and phase transfer catalyst (PTC) is critical to minimize polymerization of the epoxide.
2.1 Protocol: Phase-Transfer Catalyzed Alkylation
Reagents:
-
2-Nitrophenol (1.0 eq)
-
Epichlorohydrin (5.0 eq) – Excess serves as solvent and drives equilibrium.
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq) – Phase Transfer Catalyst.
-
Solvent: Acetonitrile (ACN) or neat in Epichlorohydrin.
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenol (e.g., 13.9 g, 100 mmol) in ACN (100 mL). Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion.
-
Addition: Add TBAB (1.6 g, 5 mmol) followed by the dropwise addition of epichlorohydrin (39 mL, 500 mmol).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The starting phenol spot (Rf ~0.4) should disappear, replaced by the less polar epoxide (Rf ~0.6).
-
Work-up: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃).
-
Concentration: Remove the solvent and excess epichlorohydrin under reduced pressure (rotary evaporator). Note: Epichlorohydrin is toxic; use a functional fume hood and cold trap.
-
Purification: The crude yellow oil is typically 90-95% pure. For analytical grade, purify via column chromatography (SiO₂, Gradient 10-20% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
Success Indicator: The disappearance of the broad O-H stretch (~3400 cm⁻¹) in the IR spectrum and the appearance of C-O-C bands (~1250 cm⁻¹) confirm ether formation.
Figure 1: Synthetic workflow for the preparation of 2-(2-Nitro-phenoxymethyl)-oxirane via phase-transfer catalysis.
Part 3: Reactivity & Mechanistic Pathways
The chemical value of 2-(2-Nitro-phenoxymethyl)-oxirane lies in its bifunctionality . It can undergo two primary reaction pathways: direct nucleophilic ring opening (Path A) or reductive cyclization (Path B).
3.1 Path A: Nucleophilic Ring Opening (Aminolysis)
Like standard epoxides, the oxirane ring is susceptible to attack by amines, thiols, or alkoxides.
-
Regioselectivity: Nucleophiles predominantly attack the less hindered terminal carbon (C3), yielding secondary alcohols (β-amino alcohols).
-
Application: Synthesis of β-blocker analogs (e.g., reacting with isopropylamine).
3.2 Path B: The "Ortho Effect" – Reductive Cyclization
This is the most distinct pathway for the ortho isomer. Reduction of the nitro group (-NO₂) to an amine (-NH₂) triggers an immediate intramolecular nucleophilic attack on the epoxide ring.
Mechanism:
-
Reduction: The nitro group is reduced to an aniline derivative using Fe/AcOH, H₂/Pd-C, or SnCl₂.
-
Cyclization: The newly formed primary amine attacks the epoxide ring (usually at the less hindered carbon) in a 5-exo-tet or 6-endo-tet fashion.
-
Product: Formation of (3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol .
This "one-pot" reduction-cyclization is a powerful method for constructing the benzoxazine core found in bioactive molecules.
Figure 2: Mechanistic pathway for the reductive cyclization of the ortho-isomer to the benzoxazine scaffold.
Part 4: Applications in Drug Discovery[2]
The 1,4-benzoxazine moiety derived from this epoxide is a "privileged scaffold" in medicinal chemistry.
| Therapeutic Area | Application | Mechanism of Action |
| Cardiovascular | Beta-Blockers | The ring-opened product (without cyclization) mimics the pharmacophore of propranolol. |
| Neuroprotection | Antioxidants | 3,4-dihydro-1,4-benzoxazines exhibit radical scavenging properties similar to Vitamin E. |
| Antibiotics | Levofloxacin Analogs | The tricyclic core of fluoroquinolones often incorporates a benzoxazine-like fused ring system. |
| Proteomics | Tagging Reagents | The epoxide can covalently bind to cysteine residues in proteins, while the nitro group serves as a spectroscopic handle. |
Part 5: Safety & Handling
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.[4]
-
Skin/Eye Irritation: Causes skin irritation and serious eye damage.
-
Sensitization: May cause an allergic skin reaction (typical of epoxides).
-
Mutagenicity: Epoxides are potential alkylating agents; handle with extreme care.
Storage Protocol:
-
Store at 2-8°C (Refrigerated).
-
Keep under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.
-
Shelf-life is approximately 12 months if stored correctly.
References
-
National Institutes of Health (PubChem). (n.d.). 1-(2-Nitrophenoxy)-2,3-epoxypropane Compound Summary. Retrieved from [Link]
-
Royal Society of Chemistry. (2018).[5] In situ epoxide generation by dimethyldioxirane oxidation...[2][5]. (Discussion on library synthesis using nitrophenoxy epoxides). Retrieved from [Link][5]
